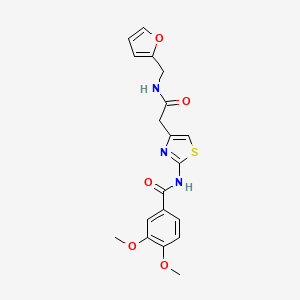

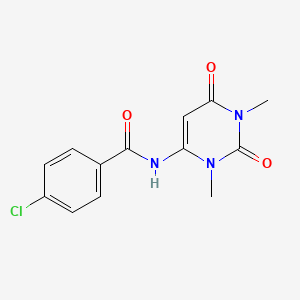

4-chloro-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-chloro-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzamide” is also known as Saflufenacil . It is an analytical standard used in pesticide standards . The empirical formula is C17H17ClF4N4O5S and the molecular weight is 500.85 .

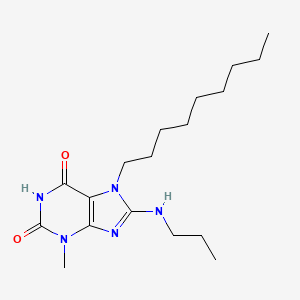

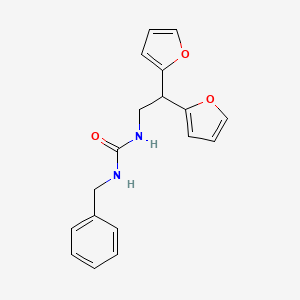

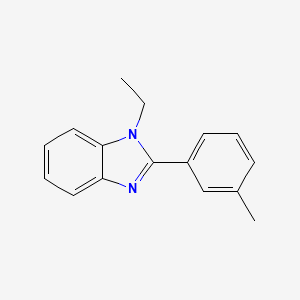

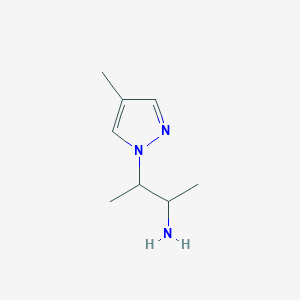

Molecular Structure Analysis

The molecular structure of “4-chloro-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzamide” can be represented by the SMILES string: CC©N©S(=O)(=O)NC(=O)c1cc(N2C(=O)C=C(N©C2=O)C(F)(F)F)c(F)cc1Cl .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-chloro-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzamide” include its empirical formula (C17H17ClF4N4O5S), molecular weight (500.85), and its SMILES string representation .Wissenschaftliche Forschungsanwendungen

Anticancer Research

This compound, due to its pyrimidine core, may be involved in the synthesis of drugs targeting cancer cells. Pyrimidine derivatives are known to exhibit antitumor activities and can act as DNA topoisomerase II inhibitors . They are also used in the modulation of myeloid leukemia, with several FDA-approved drugs like imatinib and dasatinib being pyrimidine-based .

Antimicrobial and Antifungal Applications

The pyrimidine moiety is reported to have significant antimicrobial and antifungal properties . This makes the compound a potential candidate for developing new antibiotics or antifungal agents, especially in an era where resistance to existing drugs is a growing concern.

Cardiovascular Therapeutics

Pyrimidine derivatives have been used as cardiovascular agents and antihypertensive drugs . The compound could be explored for its efficacy in vascular relaxation and as a potential treatment for coronary heart disease, leveraging its pyrimidine scaffold.

Antidiabetic Activity

The structural diversity of pyrimidine allows for its application in antidiabetic drug development. It can act as DPP-IV inhibitors, which are a class of medications used to treat type 2 diabetes .

Anti-Inflammatory and Analgesic Effects

Research has shown that pyrimidine derivatives can exhibit anti-inflammatory and analgesic activities . This compound could be synthesized into drugs that help reduce inflammation and pain, providing relief for various conditions.

Antiviral and Anti-HIV Research

Compounds with a pyrimidine structure have been identified with anti-HIV activities . This opens up possibilities for this compound to be used in the synthesis of antiviral drugs, particularly those targeting HIV.

Neuroprotective Agents

There is potential for pyrimidine derivatives to be used in neuroprotection, especially for the ocular ciliary artery and retinal ganglion cell . This compound could be part of research into treatments for degenerative diseases of the nervous system.

Antiparasitic and Antimalarial Applications

Lastly, the compound’s pyrimidine core has been associated with antiparasitic and antimalarial activities . This suggests a role in the development of new therapies for parasitic infections, including malaria.

Eigenschaften

IUPAC Name |

4-chloro-N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3O3/c1-16-10(7-11(18)17(2)13(16)20)15-12(19)8-3-5-9(14)6-4-8/h3-7H,1-2H3,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGXBJKIGFZWIME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=O)N(C1=O)C)NC(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-butoxybenzamide hydrochloride](/img/structure/B2899910.png)

![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B2899915.png)

![6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine](/img/structure/B2899916.png)

![N-benzyl-N-ethyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2899922.png)

![2-Chloro-N-[2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)ethyl]acetamide](/img/structure/B2899925.png)

![N-[2-(butylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2899928.png)

![N-[1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide](/img/no-structure.png)